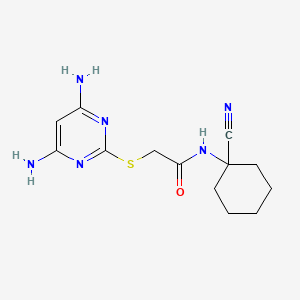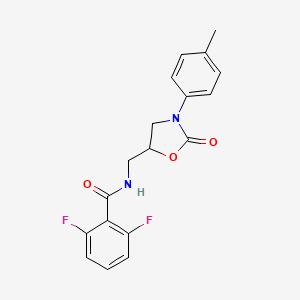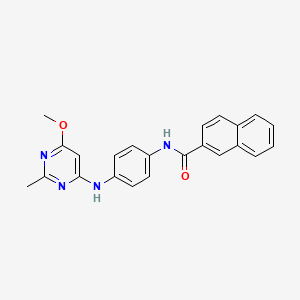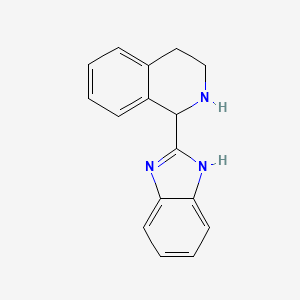
1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzodiazole is a versatile heterocyclic nucleus present in various bioactive compounds . It’s a part of many antineoplastics derivatives and used for the treatment of chronic lymphocytic leukemia .
Synthesis Analysis
While specific synthesis methods for “1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline” are not available, similar compounds like N-(1H-1,3-benzodiazol-2-yl)benzamide have been synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis .Molecular Structure Analysis
The compound N-(1H-1,3-benzodiazol-2-yl)benzamide crystallizes in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Applications De Recherche Scientifique
Therapeutic Applications of Tetrahydroisoquinolines
Cancer and Neurological Disorders
Tetrahydroisoquinolines (THIQs) are recognized for their significant impact on cancer and central nervous system (CNS) disorders. Initially known for neurotoxic effects, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been identified as endogenous agents preventing Parkinsonism in mammals. The FDA-approved trabectedin for soft tissue sarcomas highlights the anticancer potential of these compounds. THIQ derivatives also show promise in infectious diseases treatment and novel drug development for various therapeutic activities with unique mechanisms of action (Singh & Shah, 2017).
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline, a benzopyridine compound, is explored for its biological potentials beyond its traditional use in detecting metal ions. With a broad spectrum of activities including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumour effects, isoquinoline derivatives serve as a foundation for developing low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).
Immunomodulatory Effects
Plant alkaloids like tetrandrine, derived from the bis-benzylisoquinoline class, have been used for treating autoimmune disorders and hypertension. Tetrandrine exhibits a wide range of immunosuppressive effects, differing in mechanisms from conventional disease-modifying antirheumatic drugs (DMARDs), and shows potential in treating autoimmune diseases, especially rheumatoid arthritis (Lai, 2002).
Antioxidant and Environmental Remediation
Antioxidant Capacity Reaction Pathways
The ABTS/PP decolorization assay, involving tetrahydroisoquinoline derivatives, underscores the complex reaction pathways for antioxidant capacity measurement, revealing the potential for specific reactions such as coupling which might bias comparison between antioxidants. This insight contributes to understanding antioxidant mechanisms and their application in various antioxidant systems (Ilyasov et al., 2020).
Treatment of Organic Pollutants
Enzymatic approaches using tetrahydroisoquinoline derivatives have shown promise in the remediation of organic pollutants. The presence of redox mediators enhances the efficiency of enzymes like laccases and peroxidases in degrading recalcitrant compounds, suggesting a future role in treating industrial effluents and promoting environmental sustainability (Husain & Husain, 2007).
Mécanisme D'action
Target of Action
Similar compounds have been found to target serine/threonine kinase 33 (stk33) in cancer treatment . STK33 plays a crucial role in cell cycle regulation and apoptosis, making it a potential target for anti-cancer drugs .
Mode of Action
Compounds with similar structures have been found to inhibit the enzymatic function of their targets, leading to changes in cell viability, cell cycle progression, and apoptosis .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell cycle regulation and apoptosis . These effects can lead to downstream changes in cell proliferation and survival.
Result of Action
Similar compounds have been found to induce apoptosis and cell cycle arrest in cancer cells .
Propriétés
IUPAC Name |
1-(1H-benzimidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-2-6-12-11(5-1)9-10-17-15(12)16-18-13-7-3-4-8-14(13)19-16/h1-8,15,17H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBOWFNYTXFRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-furylmethyl)-4-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2728367.png)
![Methyl 4-[[2-(azepane-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate](/img/structure/B2728368.png)
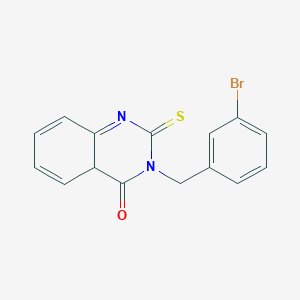

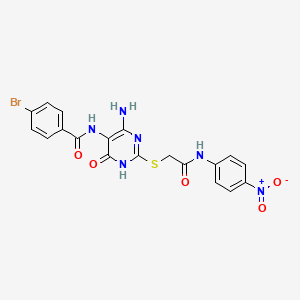
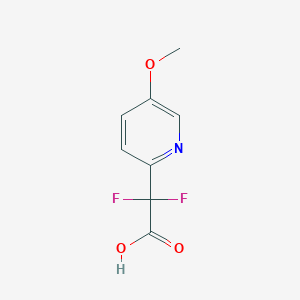
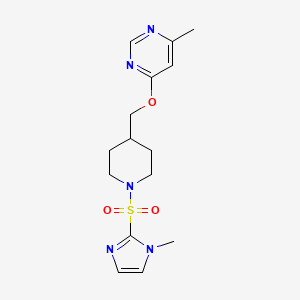
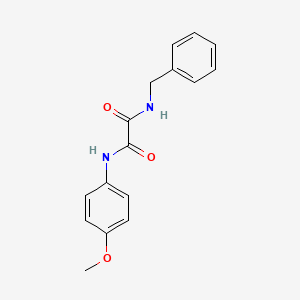
![8-(2,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2728380.png)
![2-[(15S)-10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2728384.png)

